molecular formula C11H19NO3 B14699911 1-(Morpholin-4-yl)propan-2-yl 2-methylprop-2-enoate CAS No. 20602-99-7

1-(Morpholin-4-yl)propan-2-yl 2-methylprop-2-enoate

Cat. No.: B14699911
CAS No.: 20602-99-7
M. Wt: 213.27 g/mol
InChI Key: VDUVNXQJMGBLED-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)propan-2-yl 2-methylprop-2-enoate is an organic compound that features a morpholine ring attached to a propan-2-yl group, which is further linked to a 2-methylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)propan-2-yl 2-methylprop-2-enoate typically involves the reaction of morpholine with 2-methylprop-2-enoic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)propan-2-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(Morpholin-4-yl)propan-2-yl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing active components that exert their effects on target cells or tissues.

Comparison with Similar Compounds

Similar Compounds

    1-(Morpholin-4-yl)propan-2-ol: This compound has a similar structure but lacks the 2-methylprop-2-enoate moiety.

    2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: This compound features a morpholine ring and a methylthiophenyl group, offering different chemical properties.

Properties

CAS No.

20602-99-7

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

1-morpholin-4-ylpropan-2-yl 2-methylprop-2-enoate

InChI

InChI=1S/C11H19NO3/c1-9(2)11(13)15-10(3)8-12-4-6-14-7-5-12/h10H,1,4-8H2,2-3H3

InChI Key

VDUVNXQJMGBLED-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCOCC1)OC(=O)C(=C)C

Origin of Product

United States

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